molecular formula C19H19NO4 B13450876 6-Demethyl Papaverine-d3

6-Demethyl Papaverine-d3

Cat. No.: B13450876
M. Wt: 328.4 g/mol
InChI Key: BFMUDRSIIFRJOG-BMSJAHLVSA-N
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Description

6-Demethyl Papaverine-d3 is a stable isotope-labeled compound with the molecular formula C19H16D3NO4 and a molecular weight of 328.38. It is a derivative of papaverine, a benzylisoquinoline alkaloid found in the opium poppy (Papaver somniferum). This compound is primarily used in scientific research as a reference standard and for various analytical purposes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Demethyl Papaverine-d3 involves the regio-selective demethylation of papaverine. One method reported involves the use of the enzyme CYP105D1 to catalyze the regio-selective demethylation of papaverine . This biocatalytic system allows for the preparative synthesis of 6-O-demethyl-papaverine under mild conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves the use of stable isotope labeling techniques. These techniques ensure the incorporation of deuterium atoms into the molecular structure, providing a stable isotope-labeled compound suitable for various research applications .

Chemical Reactions Analysis

Types of Reactions

6-Demethyl Papaverine-d3 can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups within the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures, pH levels, and solvents to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in the formation of various substituted derivatives .

Scientific Research Applications

6-Demethyl Papaverine-d3 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Demethyl Papaverine-d3 is similar to that of papaverine. Papaverine acts as a nonselective phosphodiesterase inhibitor, increasing the levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) within cells. This leads to the relaxation of smooth muscles, particularly in the vascular system. The compound also has direct actions on calcium channels, contributing to its vasodilatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Demethyl Papaverine-d3 is unique due to its stable isotope labeling, which makes it particularly valuable in research settings. The incorporation of deuterium atoms allows for precise analytical measurements and tracking in metabolic studies, distinguishing it from its non-labeled counterparts .

Properties

Molecular Formula

C19H19NO4

Molecular Weight

328.4 g/mol

IUPAC Name

1-[(3,4-dimethoxyphenyl)methyl]-7-(trideuteriomethoxy)isoquinolin-6-ol

InChI

InChI=1S/C19H19NO4/c1-22-17-5-4-12(9-19(17)24-3)8-15-14-11-18(23-2)16(21)10-13(14)6-7-20-15/h4-7,9-11,21H,8H2,1-3H3/i2D3

InChI Key

BFMUDRSIIFRJOG-BMSJAHLVSA-N

Isomeric SMILES

[2H]C([2H])([2H])OC1=C(C=C2C=CN=C(C2=C1)CC3=CC(=C(C=C3)OC)OC)O

Canonical SMILES

COC1=C(C=C(C=C1)CC2=NC=CC3=CC(=C(C=C32)OC)O)OC

Origin of Product

United States

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